Pyrimido[4,5-d]pyrimidin-2(1H)-one

BRAF inhibitor melanoma drug resistance

Kinase drug discovery programs frequently stall due to resistant mutations (e.g., Bcr-Abl T315I) and off-target ion channel liabilities. Pyrimido[4,5-d]pyrimidin-2(1H)-one is the privileged core scaffold that directly addresses these challenges. - BRAF class II/III mutants: GI₅₀ 0.02-0.24 μM, 100-1,000× more potent than vemurafenib - FGFR4 gatekeeper mutant: IC₅₀ < 1 nM, 80-fold vs BLU9931 - p38α with clean ion channel profile: IC₅₀ = 1.0 nM - Bcr-Abl T315I: IC₅₀ = 61 nM, effective where imatinib fails Supplied as ≥95% purity building block for focused library synthesis. Standard global shipping.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 120614-17-7
Cat. No. B048667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-d]pyrimidin-2(1H)-one
CAS120614-17-7
SynonymsPyrimido[4,5-d]pyrimidin-2(1H)-one (6CI)
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=O)NC2=NC=N1
InChIInChI=1S/C6H4N4O/c11-6-8-2-4-1-7-3-9-5(4)10-6/h1-3H,(H,7,8,9,10,11)
InChIKeyJPOJBQLUJAIHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-d]pyrimidin-2(1H)-one: Kinase-Focused Core Scaffold


Pyrimido[4,5-d]pyrimidin-2(1H)-one (CAS 120614-17-7, molecular formula C₆H₄N₄O, MW 148.12 g/mol) is a bicyclic [6+6] nitrogen-containing heterocycle that serves as the unsubstituted core scaffold for constructing pharmacologically active derivatives [1]. This scaffold belongs to the pyrimido[4,5-d]pyrimidine family, a privileged structural class in medicinal chemistry whose derivatives have demonstrated clinically relevant inhibitory activities against a broad range of kinase targets including Bcr-Abl, FGFR4, BRAF, p38α MAPK, Lck, and ENPP1, as well as autotaxin [2]. Its structural resemblance to purine and pteridine systems underpins its ability to occupy ATP-binding pockets across diverse kinase families, making it a strategic building block for hit-to-lead and lead optimization programs [1].

Pyrimido[4,5-d]pyrimidin-2(1H)-one: Key Differences from Structural Analogs


Substituting Pyrimido[4,5-d]pyrimidin-2(1H)-one with regioisomeric scaffolds (e.g., pyrimido[5,4-d]pyrimidine), aza-analogs (e.g., pyrido[2,3-d]pyrimidine), or alternative bicyclic cores (e.g., quinazolinone) introduces profound differences in kinase selectivity, off-target liability, and synthetic tractability that cannot be compensated by post-hoc derivatization [1]. The [4,5-d] ring fusion topology specifically positions the N1 and C2 carbonyl for hinge-region H-bonding interactions that are geometrically distinct from those of the [5,4-d] isomer [1]. Empirically, pyrimido[4,5-d]pyrimidin-2-one derivatives have demonstrated superior off-target profiles in terms of ion channel activities relative to the quinazolinone series at equipotent p38α inhibition [2], and the scaffold has yielded sub-nanomolar FGFR4 inhibitors (SIJ1263, IC₅₀ < 1 nM) that are 80-fold more potent than the comparator BLU9931—a level of potency not replicated with the pyrido[2,3-d]pyrimidine core in the same target class [3]. The quantitative evidence below demonstrates why procurement decisions must be scaffold-specific.

Pyrimido[4,5-d]pyrimidin-2(1H)-one: Quantitative Evidence Guide


BRAF Class I/II/III Mutant Inhibition vs. Vemurafenib

Pyrimido[4,5-d]pyrimidin-2-one derivative SIJ1777 demonstrated 2- to 14-fold enhanced anti-proliferative activities compared with the reference compound GNF-7 across five melanoma cell lines (SK-MEL-2, SK-MEL-28, A375, WM3670, WM3629) [1]. Critically, six pyrimido[4,5-d]pyrimidin-2-one derivatives exhibited GI₅₀ values of 0.02 to 0.24 μM on melanoma cells harboring BRAF wt, class I (V600E), class II (G464E, G469A), and class III (G469E, D594G, G466V) mutations [1]. In contrast, vemurafenib and PLX8394 showed GI₅₀ values of 3.84 to 19.30 μM on SK-MEL-2 (BRAF wt), 13.65 to 17.86 μM on WM3670 (class III BRAF G469E), 27.95 to 33.10 μM on WM3629 (class III BRAF D594G), and 5.81 to 27.30 μM on C8161 (class II BRAF G464E), demonstrating little to no effect on non-V600 BRAF mutants [1]. At 1 μM concentration, SIJ1777 completely suppressed phospho-MEK, -ERK, and -AKT in all BRAF mutation statuses, whereas vemurafenib and PLX8394 failed to inhibit MEK, ERK, and/or AKT activation in class II/III mutant lines at the same concentration [1].

BRAF inhibitor melanoma drug resistance vemurafenib class II/III BRAF mutants

FGFR4 Inhibition vs. BLU9931 in HCC Models

The pyrimido[4,5-d]pyrimidin-2-one derivative SIJ1263 exhibited an IC₅₀ of < 1 nM against FGFR4 kinase, representing sub-nanomolar potency [1]. In a direct head-to-head comparison on TEL-FGFR4 V550E Ba/F3 cells (harboring the gatekeeper mutation associated with drug resistance), SIJ1263 demonstrated a GI₅₀ of 24 nM, which is 80-fold more potent than the known FGFR4 inhibitor BLU9931 [1]. Furthermore, both GNF-7 and SIJ1263—both built on the 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold—possessed up to 100-fold higher anti-proliferative activities compared with known FGFR4 inhibitors across HCC cell lines and Ba/F3 cells transformed with wtFGFR4 or mtFGFR4 [1]. SIJ1263 was superior to GNF-7 in all assays performed in the study, demonstrating that scaffold derivatization can yield incremental potency improvements within the same chemotype [1].

FGFR4 inhibitor hepatocellular carcinoma drug resistance BLU9931 gatekeeper mutation

p38α MAPK Inhibition vs. Quinazolinone Series

In a systematic SAR study of p38α MAP kinase inhibitors, the 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one platform yielded compounds with potent p38α inhibition (exemplified by an IC₅₀ of 1.0 nM for a representative pyrimido-pyrimidone derivative in a scintillation proximity assay) [1][2]. Among the pyrimido-pyrimidones, two sub-types emerged—C7-amino-pyrimidines (e.g., compound 24) and C7-amino-piperidines (e.g., compound 42)—that were characterized by good p38α inhibition and better off-target profiles in terms of ion channel activities when compared with the quinazolinone series [1]. A representative compound (54) in the pyrido-pyrimidone class was found to be equipotent with the corresponding analog in the quinazolinone series, but the pyrimido[4,5-d]pyrimidin-2-one derivatives offered a differentiated selectivity window with respect to ion channel off-targets [1].

p38 MAP kinase ion channel selectivity off-target profile quinazolinone kinase selectivity

Bcr-Abl T315I Gatekeeper Mutant Inhibition

GNF-7, a type-II kinase inhibitor built on the 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold, potently inhibits both wild-type Bcr-Abl (IC₅₀ = 133 nM) and the imatinib-resistant T315I gatekeeper mutant (IC₅₀ = 61 nM), as well as clinically relevant mutants including M351T (< 5 nM), E255V (122 nM), and G250E (136 nM) [1]. In cellular assays, GNF-7 demonstrated anti-proliferative IC₅₀ values of < 11 nM against Ba/F3 cells expressing both wild-type and mutant Bcr-Abl, and 5 nM and 1 nM against human colon cancer cell lines Colo205 and SW620, respectively . The activity against T315I is particularly significant because the T315I mutation confers resistance to first- and second-generation Bcr-Abl inhibitors including imatinib, dasatinib, and nilotinib, for which IC₅₀ values typically exceed 1,000 nM against this mutant [1].

Bcr-Abl T315I gatekeeper mutant type-II kinase inhibitor imatinib resistance multi-kinase profile

Lck Kinase Inhibition in Colon Cancer

A focused medicinal chemistry effort identified the 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold as a potent Lck inhibitor chemotype [1]. Compound 12a demonstrated significant inhibitory potency against Lck with an IC₅₀ value of 10.6 nM and exhibited high anti-proliferative efficacy across various colon cancer cell lines with GI₅₀ values ranging from 0.24 to 1.26 μM [1]. Notably, 12a inhibited Lck phosphorylation in Colo201 cells, confirming on-target cellular mechanism of action [1]. The study explicitly identifies the 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one as a validated scaffold for Lck-targeted anticancer agent development [1].

Lck inhibitor colon cancer T-cell signaling Colo201 immuno-oncology

ENPP1 Inhibition with Favorable DMPK Profile

Both 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffolds were evaluated as ENPP1 inhibitors, with SAR studies leading to the identification of potent inhibitors from both series [1]. Compounds 46 and 23 from the pyrimido[4,5-d]pyrimidin-2-one series demonstrated high microsomal stabilities in human, rat, and mouse liver microsomes, and critically, did not inhibit any of the five major cytochrome P450 isoforms tested (CYP1A2, 2C9, 2C19, 2D6, and 3A4) [1]. Molecular dynamics simulations further provided structural insight into the binding modes between ENPP1 and these pyrimido[4,5-d]pyrimidin-2-one derivatives [1].

ENPP1 inhibitor STING pathway microsomal stability CYP inhibition immuno-oncology

Pyrimido[4,5-d]pyrimidin-2(1H)-one: Application Scenarios


Hit-to-Lead for Drug-Resistant BRAF Mutants

Procure Pyrimido[4,5-d]pyrimidin-2(1H)-one as the core building block for synthesizing focused libraries targeting BRAF class II/III mutations (G464E, G469E, G469A, D594G, G466V) where vemurafenib and PLX8394 are ineffective. The scaffold has demonstrated GI₅₀ values of 0.02–0.24 μM across class I/II/III BRAF mutant melanoma cells, representing a 100- to 1,000-fold potency advantage over vemurafenib, which shows GI₅₀ > 13 μM on these mutants [1]. The lead compound SIJ1777 provides an additional 2- to 14-fold enhancement over the reference GNF-7 and achieves complete suppression of p-MEK, p-ERK, and p-AKT at 1 μM in all BRAF mutation contexts [1].

FGFR4-Targeted HCC Drug Discovery

Use Pyrimido[4,5-d]pyrimidin-2(1H)-one as the starting scaffold for FGFR4 inhibitor programs targeting hepatocellular carcinoma. The derivative SIJ1263 achieves sub-nanomolar enzymatic potency (IC₅₀ < 1 nM) and is 80-fold more potent than BLU9931 on TEL-FGFR4 V550E gatekeeper mutant cells (GI₅₀ = 24 nM) [2]. Both GNF-7 and SIJ1263 demonstrate up to 100-fold greater anti-proliferative activity compared with known FGFR4 inhibitors on HCC cells, with SIJ1263 outperforming GNF-7 in all assays tested [2].

p38α MAPK Inhibitor with Cardiovascular Safety

Select Pyrimido[4,5-d]pyrimidin-2(1H)-one for p38α inhibitor programs where ion channel off-target activity is a critical liability concern. C7-amino-pyrimidine and C7-amino-piperidine sub-types derived from this scaffold maintain equipotent p38α inhibition (exemplified IC₅₀ = 1.0 nM) while demonstrating improved ion channel selectivity profiles compared with the quinazolinone class, which has known cardiovascular toxicity risks [3]. This scaffold enables p38α-targeted programs to decouple target potency from ion channel liability.

Multi-Kinase T315I CML Inhibitor Programs

Deploy Pyrimido[4,5-d]pyrimidin-2(1H)-one as the core for type-II kinase inhibitor design targeting the T315I gatekeeper mutation in Bcr-Abl, a resistance mutation that renders imatinib, dasatinib, and nilotinib ineffective (IC₅₀ > 1,000 nM). GNF-7, built on this scaffold, inhibits T315I with IC₅₀ = 61 nM while also potently inhibiting wild-type Bcr-Abl (133 nM) and clinically relevant mutants M351T (< 5 nM), E255V (122 nM), and G250E (136 nM) [4]. The scaffold additionally supports polypharmacology approaches through its demonstrated multi-kinase inhibition profile including ACK1 (IC₅₀ = 25 nM) and GCK (IC₅₀ = 8 nM) [4].

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